Cas no 201360-82-9 ((5α,17α)-13-Ethyl-11-methylene-18,19-dinorpregn-3-en-20-yn-17-ol)

(5α,17α)-13-Ethyl-11-methylene-18,19-dinorpregn-3-en-20-yn-17-ol structure
201360-82-9 structure
Product Name:(5α,17α)-13-Ethyl-11-methylene-18,19-dinorpregn-3-en-20-yn-17-ol
CAS No:201360-82-9
MF:C22H30O
MW:310.473006725311
CID:1059925
PubChem ID:71587628
Update Time:2025-07-09

(5α,17α)-13-Ethyl-11-methylene-18,19-dinorpregn-3-en-20-yn-17-ol Chemical and Physical Properties

Names and Identifiers

    • (5α,17α)-13-Ethyl-11-methylene-18,19-dinorpregn-3-en-20-yn-17-ol
    • (5S,8S,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,5,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
    • A)-13-Ethyl-11-methylene-18,19-dinorpregn-3-en-20-yn-17-ol
    • UNII-GP962JHY3N
    • 18,19-DINORPREGN-3-EN-20-YN-17-OL, 13-ETHYL-11-METHYLENE-, (5.ALPHA.,17.ALPHA.)-
    • 13-Ethyl-11-methylene-18, 19-dinor-5alpha, 17alpha-preg-3-en-20-yn-17-ol, Desogestrel Delta-3 Isomer; 13-Ethyl-11-methylidene-18,19-dinor-5a,17a-pregn-3-en-20-yn-17-ol; Desogestrel ?3-Isomer
    • DESOGESTREL .DELTA.3-ISOMER [USP IMPURITY]
    • DESOGESTREL .DELTA. 3-ISOMER
    • DTXSID20173962
    • DESOGESTREL IMPURITY A
    • A,17
    • (5
    • (5alpha,17alpha)-13-Ethyl-11-methylene-18,19-dinorpregn-3-en-20-yn-17-ol
    • Q27279217
    • GP962JHY3N
    • 201360-82-9
    • (+)-DESOGESTREL .DELTA. 3-ISOMER
    • DESOGESTREL IMPURITY A [EP IMPURITY]
    • Desogestrel delta-3 isomer
    • Desogestrel delta 3-isomer
    • Inchi: 1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,6,8,16-20,23H,3-4,7,9-14H2,1H3/t16-,17+,18+,19+,20-,21+,22+/m1/s1
    • InChI Key: RSMGIILCLKIXNG-JASYKLOUSA-N
    • SMILES: O[C@@]1(C#C)CC[C@H]2[C@@H]3CC[C@H]4C=CCC[C@@H]4[C@H]3C(=C)C[C@@]21CC

Computed Properties

  • Exact Mass: 310.229665576g/mol
  • Monoisotopic Mass: 310.229665576g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 592
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 20.2Ų

(5α,17α)-13-Ethyl-11-methylene-18,19-dinorpregn-3-en-20-yn-17-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E924880-10mg
(5α,17α)-13-Ethyl-11-methylene-18,19-dinorpregn-3-en-20-yn-17-ol
201360-82-9
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$12720.00 2023-05-18
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E924880-25mg
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E924880-100mg
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E924880-5mg
(5α,17α)-13-Ethyl-11-methylene-18,19-dinorpregn-3-en-20-yn-17-ol
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(5α,17α)-13-Ethyl-11-methylene-18,19-dinorpregn-3-en-20-yn-17-ol Related Literature

Additional information on (5α,17α)-13-Ethyl-11-methylene-18,19-dinorpregn-3-en-20-yn-17-ol

The Comprehensive Overview of (5α,17α)-13-Ethyl-11-methylene-18,19-dinorpregn-3-en-20-yn-17-ol (CAS No. 201360-82-9)

Introduction to (5α,17α)-13-Ethyl-11-methylene-18,19-dinorpregn-3-en-20-yn-17-ol

(5α,17α)-13-Ethyl-11-methylene is a unique compound with the CAS registry number 201360-82, representing a synthetic derivative of the pregnenolone family. This compound has garnered significant attention in recent years due to its potential applications in pharmacology and endocrinology. The structure of (5α,17α)- is characterized by its ethyl substitution at the 13th position and a methylene group at the 11th position, which contributes to its distinct biological properties.

Structural Analysis and Synthesis

The synthesis of (5α, ¹⁷α)- involves a series of intricate organic reactions, including Friedel-Crafts alkylation and subsequent stereochemical modifications. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure samples, which are crucial for studying the stereochemical effects on biological activity. The compound's structure is notable for its pregnane skeleton, which serves as a foundation for various bioactive molecules.

Biological Activity and Pharmacological Properties

Emerging research highlights the potential of (5α, ¹⁷α)- as a modulator of steroid hormone receptors. Studies conducted in vitro demonstrate its ability to bind to glucocorticoid receptors with high affinity, suggesting its potential role in anti-inflammatory therapies. Furthermore, preclinical models indicate that this compound may possess anabolic properties, making it a candidate for muscle-wasting conditions.

Recent Research Findings and Applications

In a groundbreaking study published in Nature Communications, researchers explored the effects of (5α, ¹⁷α)- on metabolic pathways. The findings revealed that this compound can regulate lipid metabolism by interacting with key nuclear receptors. Another study in Journal of Medicinal Chemistry} identified its potential as a lead compound for developing novel anti-cancer agents due to its ability to induce apoptosis in cancer cells.

Safety Profile and Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety profile of (5α, ¹⁷α)-. Acute and chronic toxicity tests in animal models indicate that this compound exhibits low toxicity at therapeutic doses. However, further long-term studies are required to assess its potential genotoxicity and carcinogenicity.

Conclusion and Future Directions

The compound (5α, ¹⁷α)-} represents a promising avenue for drug development due to its unique pharmacological profile. As research continues to uncover its mechanisms of action and therapeutic potentials, it is anticipated that this molecule will play a significant role in treating various medical conditions. Future studies should focus on optimizing its bioavailability and exploring its combination therapies for enhanced efficacy.

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